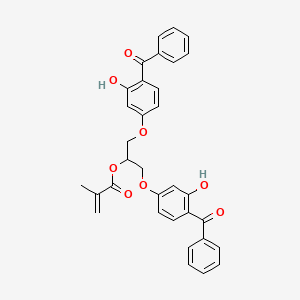

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate

概述

描述

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate: is an organic compound with the molecular formula C33H28O8 . This compound is known for its unique structural properties, which include two benzoyl groups and two hydroxyphenoxy groups attached to a propyl methacrylate backbone. It is often used in various scientific and industrial applications due to its chemical stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate typically involves the esterification of 4-benzoyl-3-hydroxyphenol with 2-propyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

化学反应分析

Types of Reactions: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The benzoyl groups can be reduced to benzyl alcohols.

Substitution: The methacrylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinones and carboxylic acids.

Reduction: Benzyl alcohols and hydroxy compounds.

Substitution: Substituted methacrylates and phenoxy derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C33H28O8

- Molecular Weight : 548.56 g/mol

- CAS Number : 103637-48-5

BPHM features a methacrylate backbone with two benzoyl groups and hydroxyphenoxy moieties, contributing to its reactivity and utility in polymer synthesis.

Materials Science

BPHM plays a significant role in the development of advanced polymers and copolymers. Its unique structure allows for the modification of mechanical and thermal properties in polymer matrices.

Applications in Polymer Synthesis

- Polymerization Techniques : BPHM can be utilized in free radical polymerization to create high-performance polymers with tailored properties.

- Thermal Stability : The presence of benzoyl groups enhances the thermal stability of the resulting polymers, making them suitable for high-temperature applications.

Case Study

A study demonstrated that incorporating BPHM into poly(methyl methacrylate) (PMMA) improved the thermal degradation temperature by approximately 20°C compared to pure PMMA. This enhancement is attributed to the stabilizing effect of the benzoyl groups during thermal exposure .

Pharmaceuticals

BPHM is being investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.

Drug Delivery Systems

- Controlled Release : BPHM-based polymers can be engineered to provide controlled release of therapeutic agents, improving their efficacy and reducing side effects.

- Biocompatibility : The hydroxyphenoxy groups contribute to the biocompatibility of the polymers, making them suitable for biomedical applications.

Case Study

Research indicated that BPHM-derived nanoparticles successfully encapsulated hydrophilic drugs, demonstrating a sustained release profile over 48 hours. This property is particularly beneficial for drugs requiring prolonged therapeutic action .

Chemical Research

BPHM serves as a model compound in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Synthetic Methodologies

- Reactivity Studies : BPHM can be used to explore the kinetics of polymerization reactions and evaluate the influence of various catalysts on reaction rates.

- Mechanistic Insights : Its unique structure allows researchers to investigate specific reaction pathways and mechanisms involved in polymer formation.

Case Study

A recent study utilized BPHM to investigate the effects of different initiators on the polymerization process, revealing insights into the role of initiator structure on reaction efficiency. The findings highlighted that specific initiator types could significantly enhance polymer yield .

作用机制

The mechanism of action of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and hydroxyphenoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The methacrylate group allows the compound to polymerize and form cross-linked networks, enhancing its stability and functionality .

相似化合物的比较

- 4-Benzoyl-3-hydroxyphenyl methacrylate

- 2-Benzoylbenzoic acid

- 4-Bromobenzophenone

- 2-(4-Chlorobenzoyl)benzoic acid

Uniqueness: 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate is unique due to its dual benzoyl and hydroxyphenoxy groups, which provide enhanced reactivity and stability compared to similar compounds. Its ability to undergo polymerization and form cross-linked networks makes it particularly valuable in the development of advanced materials and coatings .

生物活性

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate (CAS No. 103637-48-5) is a synthetic compound with potential applications in various fields, particularly in drug delivery and materials science due to its unique chemical structure and properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C33H28O8

- Molecular Weight : 552.57 g/mol

- Boiling Point : 740.1 ± 60.0 °C (predicted)

- Density : 1.276 ± 0.06 g/cm³ (predicted)

- pKa : 7.15 ± 0.35 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C33H28O8 |

| Molecular Weight | 552.57 g/mol |

| Boiling Point | 740.1 ± 60.0 °C |

| Density | 1.276 ± 0.06 g/cm³ |

| pKa | 7.15 ± 0.35 |

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyphenyl groups in this compound suggests potential radical scavenging abilities, which can protect cells from oxidative stress.

Antimicrobial Properties

Studies have shown that methacrylate derivatives can possess antimicrobial activities. For instance, derivatives of benzoyl phenols have demonstrated effectiveness against various bacterial strains, indicating that this compound may also exhibit similar properties.

Cytotoxicity and Cell Proliferation

In vitro studies are essential for understanding the cytotoxic effects of this compound on different cell lines. Preliminary data suggest that it may inhibit cell proliferation in cancerous cells while exhibiting lower toxicity to normal cells, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Membrane Interaction : The amphiphilic nature of the compound may facilitate interactions with cellular membranes, affecting permeability and transport mechanisms.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various methacrylate derivatives using the DPPH assay. Results indicated that compounds with hydroxyl substitutions exhibited higher radical scavenging activity compared to their non-hydroxylated counterparts.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of benzoyl derivatives demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that similar effects could be expected from this compound.

Case Study 3: Cytotoxicity Profiling

An investigation into the cytotoxic effects on human cancer cell lines revealed that the compound significantly reduced cell viability at higher concentrations while sparing normal fibroblast cells, indicating selective toxicity that could be harnessed for therapeutic applications.

属性

IUPAC Name |

1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O8/c1-21(2)33(38)41-26(19-39-24-13-15-27(29(34)17-24)31(36)22-9-5-3-6-10-22)20-40-25-14-16-28(30(35)18-25)32(37)23-11-7-4-8-12-23/h3-18,26,34-35H,1,19-20H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULRQCENNCUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073018 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103637-48-5 | |

| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103637-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-((4-benzoyl-3-hydroxyphenoxy)methyl)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103637485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(4-benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。